Dimethadione

Catalog No.
S563029
CAS No.
695-53-4
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethadione

CAS Number

695-53-4

Product Name

Dimethadione

IUPAC Name

5,5-dimethyl-1,3-oxazolidine-2,4-dione

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8)

InChI Key

JYJFNDQBESEHJQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

5,5-Dimethyl-2,4-oxazolidinedione; 5,5-Dimethyl-1,3-oxazolidine-2,4-dione; AC 1198; BAX 1400Z; BAY 1400Z; DMO; Dimethadion; Dimethadione; Eupractone; NSC 30152; Nortrimethadione;

Canonical SMILES

CC1(C(=O)NC(=O)O1)C

The exact mass of the compound Dimethadione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756741. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles. It belongs to the ontological category of oxazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

History and Early Use:

Dimethadione, a small molecule with the chemical formula C6H10N2O2, was first synthesized in the 1930s and initially used as an anticonvulsant medication to treat petit mal seizures (absence seizures) in children and adults. It was one of the first effective medications for this type of epilepsy and was widely used until the 1950s when safer and more effective anticonvulsants were developed [].

Mechanism of Action:

Despite its clinical disuse, Dimethadione remains a subject of scientific research due to its unique properties and potential for understanding seizure mechanisms. However, its exact mechanism of action in controlling seizures is still not fully understood. Research suggests that it may influence various neurotransmitter systems, including those involving GABA (gamma-aminobutyric acid), glutamate, and dopamine, potentially through modulatory effects on their respective receptors [].

Research Applications:

  • Understanding seizure mechanisms: Dimethadione is still used in some research settings to study the mechanisms underlying different types of seizures, particularly absence seizures. By observing the effects of Dimethadione on seizure activity and its interaction with various neurotransmitter systems, researchers can gain insights into the complex processes involved in epilepsy [].
  • Animal models of epilepsy: Dimethadione can be used to induce absence seizures in animal models, specifically in rodents. This allows researchers to study the development and progression of these seizures in a controlled environment, facilitating the development and testing of new anticonvulsant drugs.
  • Drug discovery and development: The unique mechanism of action of Dimethadione, although not fully understood, can serve as a starting point for the development of new anticonvulsant drugs with improved efficacy and fewer side effects. Researchers can use Dimethadione as a reference compound to identify and study novel molecules with similar or improved anticonvulsant properties [].

Dimethadione is an organic compound with the chemical formula C5_5H7_7NO3_3. It is primarily known as a metabolite of trimethadione, an anticonvulsant medication used to treat absence seizures. Dimethadione is characterized by its ability to modulate neuronal activity, particularly affecting thalamic neurons, which play a crucial role in the generation of seizures. The compound has garnered attention for its pharmacological properties and potential therapeutic applications.

The exact mechanism of action of dimethadione as an anticonvulsant is not fully elucidated. Some research suggests it may act by affecting GABAergic neurotransmission in the central nervous system []. However, further research is needed to confirm this mechanism.

  • Oxidation: Under specific conditions, dimethadione can be oxidized to form multiple oxidation products. Common oxidizing agents include hydrogen peroxide.
  • Reduction: Although less common than oxidation, dimethadione can undergo reduction reactions using reducing agents such as sodium borohydride.
  • Substitution: This compound can engage in substitution reactions where functional groups are replaced by other groups, depending on the reaction conditions and reagents used .

Dimethadione exhibits significant biological activity, particularly in its role as an anticonvulsant. Its primary mechanism involves:

  • Modulation of Calcium Currents: Dimethadione reduces T-type calcium currents in thalamic neurons, which is essential for its anticonvulsant effects.
  • Reduction of Neurotransmitter Release: It decreases the release of neurotransmitters at nerve terminals, which contributes to its efficacy in controlling seizures .

Safety and Hazards

Research indicates that exposure to dimethadione can lead to adverse effects, particularly during fetal development. In utero exposure has been linked to cardiac defects and other long-term health issues .

Dimethadione is primarily used in medical contexts due to its anticonvulsant properties. Its applications include:

  • Anticonvulsant Therapy: It is utilized in managing absence seizures, particularly when patients do not respond adequately to other treatments.
  • Research: The compound is studied for its pharmacological effects and potential implications in neurology and cardiology .

Studies have explored the interactions of dimethadione with various biomolecules and cellular processes:

  • Neuromuscular Transmission: Dimethadione has been shown to depress neuromuscular transmission, affecting muscle function and coordination.
  • Cardiac Function: In animal models, it has been observed to induce ventricular septal defects during critical periods of heart development .

Several compounds share structural or functional similarities with dimethadione. Here are a few notable examples:

Compound NameSimilarityUnique Features
TrimethadioneParent compound; metabolically relatedMore potent anticonvulsant; broader spectrum
EthosuximideAnticonvulsant; similar mechanism of actionPrimarily used for absence seizures
PhensuximideRelated anticonvulsantLess commonly used; different side effect profile
Valproic AcidBroad-spectrum anticonvulsantActs on multiple neurotransmitter systems

Dimethadione's uniqueness lies in its specific action on T-type calcium channels and its metabolic pathway from trimethadione, making it a distinct entity within the class of anticonvulsants .

Dimethadione represents the sole metabolite formed through the N-demethylation of trimethadione, a process that constitutes the primary biotransformation pathway for the parent compound [1] [2]. This metabolic conversion is catalyzed predominantly by cytochrome P450 enzymes, with cytochrome P450 2E1 serving as the principal catalyst responsible for the N-demethylation reaction [2] [3].

The enzymatic hierarchy for trimethadione N-demethylation follows a well-established pattern, with cytochrome P450 2E1 demonstrating the highest catalytic activity at 286 pmol/min/pmol cytochrome P450, followed by cytochrome P450 3A4 at 77 pmol/min/pmol cytochrome P450, and cytochrome P450 2C9 at 32 pmol/min/pmol cytochrome P450 [4] [5]. Studies using human liver microsomes have confirmed that cytochrome P450 2E1 accounts for more than 70% of the total N-demethylation activity, while cytochrome P450 3A4 and cytochrome P450 2C9 contribute marginally to the overall metabolic process [2] [4].

The N-demethylation reaction exhibits classic Michaelis-Menten kinetics, with a mean Km value of 3.66 mM and a Vmax of 503 pmol/min/mg protein when measured in human liver microsomes [4]. Inhibition studies using selective cytochrome P450 inhibitors have provided additional confirmation of the enzyme specificity, with dimethylnitrosamine and chlorzoxazone producing greater than 50% inhibition of the N-demethylation reaction, both compounds being recognized as specific cytochrome P450 2E1 inhibitors [2] [3].

The conversion efficiency demonstrates significant interindividual variability, with a 3-fold variation in N-demethylation activity observed across different human liver samples [2]. This variability correlates significantly with chlorzoxazone 6-hydroxylation activity, a well-established marker for cytochrome P450 2E1 function, with a correlation coefficient of 0.735 [2]. The metabolic transformation occurs rapidly in vivo, with plasma concentrations of trimethadione decreasing quickly while dimethadione concentrations increase correspondingly [6] [7].

Pharmacokinetic Parameters

The pharmacokinetic behavior of dimethadione demonstrates distinctive characteristics that reflect its formation as a metabolite and its subsequent elimination patterns. The elimination half-life of dimethadione ranges from 6 to 13 days in humans, representing a markedly prolonged elimination phase compared to the parent compound trimethadione, which exhibits a half-life of approximately 8 hours [8] [9]. This substantial difference in elimination kinetics creates a significant accumulation potential for dimethadione during repeated dosing regimens.

Age-related changes in pharmacokinetic parameters have been documented, with elderly subjects demonstrating reduced metabolic clearance and prolonged elimination half-lives compared to younger individuals [10]. The total body clearance of trimethadione decreases from 41.4 ± 2.8 L/h/kg in young subjects to 29.0 ± 2.4 L/h/kg in elderly subjects, while the elimination half-life increases from 11.8 ± 1.4 hours to 23.5 ± 2.17 hours [10]. These age-related changes directly impact the formation rate of dimethadione and its subsequent pharmacokinetic profile.

The apparent volume of distribution for trimethadione remains relatively constant across age groups, measuring 0.67 ± 0.03 L/kg in young subjects and 0.65 ± 0.04 L/kg in elderly subjects [10]. However, dimethadione demonstrates a substantially larger distribution volume, estimated at approximately 40% of total body mass, indicating extensive tissue distribution [11]. This large distribution volume contributes to the prolonged elimination half-life and the compound's utility as an intracellular pH marker.

Peak plasma concentrations and areas under the concentration-time curve demonstrate dose-proportional relationships for both trimethadione and dimethadione, with correlation coefficients of 0.912 and 0.976, respectively [12]. The time to peak concentration for dimethadione is consistently delayed compared to trimethadione, reflecting the time required for metabolic conversion and the subsequent distribution of the metabolite [6] [7].

Dose-Independent Kinetics

Dimethadione exhibits dose-independent pharmacokinetics over the therapeutic dose range, as demonstrated in studies examining doses of 1, 2, and 4 mg/kg of the parent compound trimethadione [12]. The fundamental pharmacokinetic parameters, including elimination half-life, metabolic clearance, and apparent volume of distribution, remain consistent across this dose range, indicating linear pharmacokinetics for the metabolite [12].

The dose-independent nature of dimethadione kinetics is evidenced by the linear relationship between administered dose and both maximum serum concentration and area under the concentration-time curve [12]. The correlation coefficient for the dose-area under the curve relationship reaches 0.976 for dimethadione, demonstrating excellent linearity [12]. This linear relationship facilitates dose prediction and therapeutic monitoring, as plasma concentrations can be reliably extrapolated from dosing regimens.

The ratios of dimethadione to trimethadione concentrations at specific time points remain constant across different dose levels, further confirming the dose-independent kinetics [12]. These ratios at 1 and 2 hours post-administration show no significant differences between dose groups, indicating that the metabolic conversion efficiency remains consistent regardless of the administered dose [12].

Studies have demonstrated that the dose-independent kinetics persist in various physiological conditions, including renal dysfunction and biliary drainage procedures [13]. Patients with percutaneous transhepatic biliary drainage showed no significant changes in the serum dimethadione to trimethadione ratio at 4 hours post-dosing compared to healthy volunteers, confirming the robustness of the dose-independent kinetic profile [13].

Distribution Patterns in Biological Systems

Dimethadione demonstrates extensive distribution throughout biological systems, with tissue concentrations consistently exceeding those of the parent compound trimethadione [14]. The distribution pattern reflects the compound's physicochemical properties, including its molecular weight of 129.114 g/mol and its character as a weak acid with a pKa of 6.13 [15] [16].

Brain tissue distribution is particularly notable, with dimethadione concentrations in brain tissue significantly higher than those of trimethadione [14]. This enhanced brain penetration contributes to the compound's utility as a marker for intracellular pH measurement in neural tissues [17]. The blood-brain barrier penetration occurs readily, with the compound demonstrating excellent distribution into central nervous system tissues [7].

Hepatic distribution shows extensive accumulation, with liver concentrations of dimethadione exceeding plasma concentrations substantially [14]. This hepatic accumulation pattern reflects both the site of metabolic formation and the compound's affinity for hepatic tissues. The liver serves as both the primary site of dimethadione formation and a significant reservoir for the compound during its prolonged elimination phase [7].

Renal distribution demonstrates significant accumulation, consistent with the kidney's role as the primary elimination organ for dimethadione [14]. The compound distributes extensively into renal tissues, where it undergoes slow elimination primarily through glomerular filtration and tubular processes [8]. Placental distribution occurs readily, with dimethadione crossing the placental barrier and achieving fetal concentrations that exceed maternal plasma levels [14]. This extensive placental transfer contributes to the teratogenic potential associated with trimethadione therapy.

The distribution volume of dimethadione, estimated at 40% of total body mass, indicates extensive tissue binding and distribution beyond the vascular compartment [11]. This large distribution volume contributes to the compound's prolonged elimination half-life and its utility as an intracellular pH marker in various tissues [17].

Excretion Mechanisms and Pathways

The excretion of dimethadione occurs primarily through renal elimination, with the majority of the administered trimethadione dose ultimately excreted in the urine as dimethadione [8] [18]. Renal excretion of unchanged trimethadione accounts for only approximately 3% of the administered dose, while dimethadione represents the predominant urinary metabolite [8] [18].

The renal excretion mechanism involves glomerular filtration followed by limited tubular reabsorption, resulting in the slow elimination characteristic of dimethadione [8]. The compound's excretion can be enhanced by alkalinization of the urine, which increases the ionized fraction of the weak acid and reduces tubular reabsorption [18]. This pH-dependent excretion mechanism provides a potential therapeutic intervention for cases of toxicity or overdose.

Biliary excretion represents a minor elimination pathway, accounting for approximately 2.0% of the administered dose over a 48-hour period [13]. Studies in patients with percutaneous transhepatic biliary drainage have demonstrated that biliary excretion of the combined trimethadione and dimethadione remains relatively constant, suggesting that hepatic dysfunction does not significantly alter this elimination pathway [13].

The total recovery of radioactivity in urine and feces following administration of radiolabeled compounds ranges from 61% to 82%, depending on the administered dose [14]. Higher doses tend to show more complete recovery, likely due to improved analytical sensitivity for detection of the metabolite. The excretion pattern demonstrates that dimethadione elimination is the rate-limiting step in the overall elimination of trimethadione from the body.

Age-related changes in excretion mechanisms have been documented, with elderly subjects showing reduced renal clearance and prolonged elimination times [10]. These changes necessitate dose adjustments in elderly patients to prevent accumulation and potential toxicity. The excretion mechanisms remain functional in patients with mild to moderate renal impairment, though elimination rates may be reduced proportionally to the degree of renal dysfunction [13].

Physical Description

DryPowde

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.042593085 Da

Monoisotopic Mass

129.042593085 Da

Heavy Atom Count

9

Melting Point

76.5 °C

UNII

ALU9NPM703

GHS Hazard Statements

Aggregated GHS information provided by 286 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 286 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 253 of 286 companies with hazard statement code(s):;
H302+H312+H332 (61.26%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (98.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (81.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (15.42%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

695-53-4

Metabolism Metabolites

Dimethadione is a known human metabolite of trimethadione.

Wikipedia

Dimethadione
Propazone

General Manufacturing Information

2,4-Oxazolidinedione, 5,5-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Proton-induced accelerated decay of the fungicide, vinclozolin, on TiO

Ivan Osipov, Mikhail Y Gorbachev, Natalia N Gorinchoy
PMID: 29286876   DOI: 10.1080/03601234.2017.1410406

Abstract

The photochemical degradation of vinclozolin by addition of titanium dioxide on silica support has been examined both experimental and quantum-chemically. Solar irradiation of vinclozolin on silica with and without addition of titanium dioxide for 6 h resulted in 21% and 97.8% vinclozolin residues, respectively. In both these cases, phototransformation leads to the formation of (3,5-dichlorophenyl isocyanate) and (3,5-dichloroaniline). The presence of the intermediary product resulted from opening of the 2,4-oxazolidine-dione ring is also confirmed by GS-MS and LC-MS chromatography. The proton-induced mechanism of vinclozolin decay at the above experimental conditions is clarified on the base of DFT calculations.


In Utero Exposure to a Cardiac Teratogen Causes Reversible Deficits in Postnatal Cardiovascular Function, But Altered Adaptation to the Burden of Pregnancy

Kristiina L Aasa, Rebecca D Maciver, Shyamlal Ramchandani, Michael A Adams, Terence R S Ozolinš
PMID: 26311034   DOI: 10.1093/toxsci/kfv169

Abstract

Congenital heart defects (CHD) are the most common birth anomaly and while many resolve spontaneously by 1 year of age, the lifelong burden on survivors is poorly understood. Using a rat model of chemically induced CHD that resolve postnatally, we sought to characterize the postnatal changes in cardiac function, and to investigate whether resolved CHD affects the ability to adapt to the increased the cardiovascular (CV) burden of pregnancy. To generate rats with resolved CHD, pregnant rats were administered distilled water or dimethadione (DMO) [300 mg/kg b.i.d. on gestation day (gd) 9 and 10] and pups delivered naturally. To characterize structural and functional changes in the heart, treated and control offspring were scanned by echocardiography on postnatal day 4, 21, and 10-12 weeks. Radiotelemeters were implanted for continuous monitoring of hemodynamics. Females were mated and scanned by echocardiography on gd12 and gd18 during pregnancy. On gd18, maternal hearts were collected for structural and molecular assessment. Postnatal echocardiography revealed numerous structural and functional differences in treated offspring compared with control; however, these resolved by 10-12 weeks of age. The CV demand of pregnancy revealed differences between treated and control offspring with respect to mean arterial pressure, CV function, cardiac strain, and left ventricular gene expression. In utero exposure to DMO also affected the subsequent generation. Gd18 fetal and placental weights were increased in treated F2 offspring. This study demonstrates that in utero chemical exposure may permanently alter the capacity of the postnatal heart to adapt to pregnancy and this may have transgenerational effects.


Maternal rat serum concentrations of dimethadione do not explain intra-litter differences in the incidence of dimethadione-induced birth defects, including novel findings in foetal lung

Ian Rodger, Isabel Lam, Elizabeth Purssell, Mesha Thompson, Allison Rutter, Terence Rs Ozolinš
PMID: 25446330   DOI: 10.1016/j.tox.2014.10.014

Abstract

To investigate mechanisms of chemical-induced congenital heart defects (CHD) we have developed a rat model using dimethadione (DMO), the N-demethylated metabolite of the anticonvulsant, trimethadione (TMD). Dosing pregnant rats with 300mg/kg DMO every 12h from the evening of gestational day (GD) 8 until the morning of GD 11 (six total doses) produces a mean 74% incidence of CHD with inter litter variability ranging from 40 to 100%. The goal of this study was to determine if the variability in maternal serum concentrations of DMO on GD 14, a surrogate marker for total exposure, was related to the inter-litter differences in teratogenic outcomes. To test this hypothesis, pregnant rats were dosed as described above and serum levels of DMO assessed on GD 14. On GD 21, foetuses were collected by caesarean section, assessed for a number endpoints and the outcomes were correlated with the GD 14 serum concentrations of DMO. DMO exposure was associated with decreased foetal body weight, increased incidence of sternal defects and CHD, but these endpoints were not meaningfully correlated with maternal concentrations of DMO. Novel findings were decreased viability as measured one-hour following caesarean section, and delayed alveolar maturation. The major conclusions from these studies were first, that serum DMO concentrations on GD 14 did not predict teratogenicity, and second, delayed lung development may contribute to the decreased survival of foetuses at the time of caesarean section.


Dimethadione embryotoxicity in the rat is neither correlated with maternal systemic drug concentrations nor embryonic tissue levels

Terence R S Ozolinš, Andrea D Weston, Anthony Perretta, Jason J Thomson, Nigel A Brown
PMID: 26375719   DOI: 10.1016/j.taap.2015.09.005

Abstract

Pregnant rats treated with dimethadione (DMO), the N-demethylated metabolite of the anticonvulsant trimethadione, produce offspring having a 74% incidence of congenital heart defects (CHD); however, the incidence of CHD has high inter-litter variability (40-100%) that presents a challenge when studying the initiating events prior to the presentation of an abnormal phenotype. We hypothesized that the variability in CHD incidence was the result of differences in maternal systemic concentrations or embryonic tissue concentrations of DMO. To test this hypothesis, dams were administered 300 mg/kg DMO every 12h from the evening of gestational day (GD) 8 until the morning of GD 11 (six total doses). Maternal serum levels of DMO were assessed on GD 11, 12, 13, 14, 15, 18 and 21. Embryonic tissue concentrations of DMO were assessed on GD 11, 12, 13 and 14. In a separate cohort of GD 12 embryos, DMO concentrations and parameters of growth and development were assessed to determine if tissue levels of DMO were correlated with these endpoints. Embryos were exposed directly to different concentrations of DMO with whole embryo culture (WEC) and their growth and development assessed. Key findings were that neither maternal systemic concentrations nor tissue concentrations of DMO identified embryos that were sensitive or resistant to DMO in vivo. Direct exposure of embryos to DMO via WEC also failed to show correlations between embryonic concentrations of DMO with developmental outcomes in vitro. We conclude that neither maternal serum nor embryonic tissue concentrations of DMO predict embryonic outcome.


In utero dimethadione exposure causes postnatal disruption in cardiac structure and function in the rat

Kristiina L Aasa, Elizabeth Purssell, Michael A Adams, Terence R S Ozolinš
PMID: 25239635   DOI: 10.1093/toxsci/kfu190

Abstract

In utero exposure of rat embryos to dimethadione (DMO), the N-demethylated teratogenic metabolite of the anticonvulsant trimethadione, induces a high incidence of cardiac heart defects including ventricular septal defects (VSDs). The same exposure regimen also leads to in utero cardiac functional deficits, including bradycardia, dysrhythmia, and a reduction in cardiac output (CO) and ejection fraction that persist until parturition (10 days after the final dose). Despite a high rate of spontaneous postnatal VSD closure, we hypothesize that functional sequelae will persist into adulthood. Pregnant Sprague Dawley rats were administered six 300 mg/kg doses of DMO, one every 12 h in mid-pregnancy beginning on the evening of gestation day 8. Postnatal cardiac function was assessed in control (CTL) and DMO-exposed offspring using radiotelemetry and ultrasound at 3 and 11 months of age, respectively. Adult rats exposed to DMO in utero had an increased incidence of arrhythmia, elevated blood pressure and CO, greater left ventricular volume and elevated locomotor activity versus CTL. The mean arterial pressure of DMO-exposed rats was more sensitive to changes in dietary salt load compared with CTL. Importantly, most treated rats had functional deficits in the absence of a persistent structural defect. It was concluded that in utero DMO exposure causes cardiovascular deficits that persist into postnatal life in the rat, despite absence of visible structural anomalies. We speculate this is not unique to DMO, suggesting possible health implications for infants with unrecognized gestational chemical exposures.


Noninvasive high-resolution ultrasound reveals structural and functional deficits in dimethadione-exposed fetal rat hearts in utero

Elizabeth Purssell, Andrea D Weston, Jason J Thomson, Terri A Swanson, Nigel A Brown, Terence R S Ozolinš
PMID: 22127902   DOI: 10.1002/bdrb.20339

Abstract

We previously showed dimethadione (DMO), the N-demethylated metabolite of the anticonvulsant trimethadione, induces ventricular septation defects (VSD) and other heart anomalies in rat (Weston et al., 2011). Because of the relationship between cardiac structure and function, we hypothesized that DMO-induced structural defects of the heart are associated with in utero functional deficits. To test the hypothesis, the goals were (1) define the parameters for ultrasound in the rat conceptus, and; (2) use ultrasound to identify structural and functional deficits following DMO treatment.
Different ultrasound modes (B-mode, M-mode, and Pulse-wave Doppler) using four high-resolution ultrasound transducer heads of varying frequency (25-40 MHz) were tested on gestational day (GD) 14, 15, 16, 17, and 21. Having identified the optimal conditions, pregnant Sprague-Dawley rats were administered six 300 mg/kg doses of DMO every 12 hr beginning at 19:00 hr on GD 8 to generate conceptuses with a high incidence of VSD.
The three ultrasound modalities were used to identify VSD and several novel and rare structural heart anomalies (cardiac effusions and bifurcated septum) in live rat fetuses. DMO-treated hearts had an array of functional deficits including a decrease in mean heart rate, ejection fraction, and cardiac output and increased incidence of bradycardia and dysrhythmia.
The ultrasound biomicroscope is an effective tool for the real-time characterization of the structure and function of embryo/fetal rat hearts. DMO causes significant deficits to in utero heart function for up to ten days (GD 21) following its final administration, suggesting long-term or possible permanent changes cardiac function.


Targeted repositioning identifies drugs that increase fibroblast growth factor 20 production and protect against 6-hydroxydopamine-induced nigral cell loss in rats

Edward J R Fletcher, Aran D Jamieson, Gareth Williams, Patrick Doherty, Susan Duty
PMID: 31171821   DOI: 10.1038/s41598-019-44803-1

Abstract

Endogenous fibroblast growth factor 20 (FGF20) supports maintenance of dopaminergic neurones within the nigrostriatal pathway. Moreover, direct intracerebral infusion of FGF20 protects against nigrostriatal tract loss in the 6-hydroxydopamine lesion rat model of Parkinson's disease. Increasing endogenous FGF20 production might provide a less-invasive, more translational way of providing such protection. Accordingly, we adopted a targeted repositioning approach to screen for candidate FDA-approved drugs with potential to enhance endogenous FGF20 production in brain. In silico interrogation of the Broad Institute's Connectivity Map database (CMap), revealed 50 candidate drugs predicted to increase FGF20 transcription, 16 of which had profiles favourable for use in Parkinson's disease. Of these, 11 drugs were found to significantly elevate FGF20 protein production in MCF-7 cells, between two- and four-fold. Four drugs were selected for examination in vivo. Following oral dosing in rats for 7 days, salbutamol and triflusal, but not dimethadione or trazodone, significantly elevated FGF20 levels in the nigrostriatal tract. Preliminary examination in the unilateral 6-hydroxydopamine-lesioned rat revealed a modest but significant protection against nigral cell loss with both drugs. Our data demonstrate the power of targeted repositioning as a method to identify existing drugs that may combat disease progression in Parkinson's by boosting FGF20 levels.


Co-variation in frequency and severity of cardiovascular and skeletal defects in Sprague-Dawley rats after maternal administration of dimethadione, the N-demethylated metabolite of trimethadione

Andrea D Weston, Nigel A Brown, Terence R S Ozolinš
PMID: 21638752   DOI: 10.1002/bdrb.20302

Abstract

The anticonvulsant trimethadione is a potent inducer of ventricular septation defects, both clinically and in rodents. Teratogenicity requires its N-demethylation to dimethadione, the proximate teratogen. It was previously demonstrated trimethadione only induced membranous ventricular septation defects in rat (Fleeman et al., 2004), and our present goal is to determine whether direct administration of dimethadione increases the incidence and severity of septation defects.
Pregnant Sprague-Dawley rats were divided into five groups and administered either distilled water (control) or four different regimens of dimethadione. The core treatment was 300 mg/kg dimethadione b.i.d. on gestation day 9, 10 with additional groups given one additional dose of dimethadione 12 hr earlier, 12 hr later or two additional doses 12 hr earlier and later. Caesarian sections occurred on gestation day 21 and fetuses were examined for standard developmental toxicity endpoints.
The broadest dosing regimen yielded the highest incidence and the most severe heart and axioskeletal findings with a decrease in mean fetal body weight. The overall incidence of ventricular septation defects was 74%, of which 68% were membranous and 9% muscular. Outflow tract anomalies (17%) were also observed, as were malformations of the axioskeleton (97%), but not of the long bones, and of particular interest was the high incidence of sternoschesis.
Unlike trimethadione, dimethadione induces more serious muscular septation defects that are believed to be more clinically relevant. This, when taken together with the high incidence of total septation anomalies suggests dimethadione is useful for the study of chemically induced ventricular septation defects.


Benzimidazolones: a new class of selective peroxisome proliferator-activated receptor γ (PPARγ) modulators

Weiguo Liu, Fiona Lau, Kun Liu, Harold B Wood, Gaochao Zhou, Yuli Chen, Ying Li, Taro E Akiyama, Gino Castriota, Monica Einstein, Chualin Wang, Margaret E McCann, Thomas W Doebber, Margaret Wu, Ching H Chang, Lesley McNamara, Brian McKeever, Ralph T Mosley, Joel P Berger, Peter T Meinke
PMID: 22070604   DOI: 10.1021/jm201061j

Abstract

A series of benzimidazolone carboxylic acids and oxazolidinediones were designed and synthesized in search of selective PPARγ modulators (SPPARγMs) as potential therapeutic agents for the treatment of type II diabetes mellitus (T2DM) with improved safety profiles relative to rosiglitazone and pioglitazone, the currently marketed PPARγ full agonist drugs. Structure-activity relationships of these potent and highly selective SPPARγMs were studied with a focus on their unique profiles as partial agonists or modulators. A variety of methods, such as X-ray crystallographic analysis, PPARγ transactivation coactivator profiling, gene expression profiling, and mutagenesis studies, were employed to reveal the differential interactions of these new analogues with PPARγ receptor in comparison to full agonists. In rodent models of T2DM, benzimidazolone analogues such as (5R)-5-(3-{[3-(5-methoxybenzisoxazol-3-yl)benzimidazol-1-yl]methyl}phenyl)-5-methyloxazolidinedione (51) demonstrated efficacy equivalent to that of rosiglitazone. Side effects, such as fluid retention and heart weight gain associated with PPARγ full agonists, were diminished with 51 in comparison to rosiglitazone based on studies in two independent animal models.


Alterations in mouse embryo intracellular pH by DMO during culture impair implantation and fetal growth

Deirdre L Zander-Fox, Megan Mitchell, Jeremy G Thompson, Michelle Lane
PMID: 20615756   DOI: 10.1016/j.rbmo.2010.05.001

Abstract

The preimplantation embryo is highly susceptible to in-vitro stress, and although this does not necessarily perturb blastocyst development, it can significantly affect embryo physiology and the ability to form a viable pregnancy. This study determined that the preimplantation mouse embryo is highly sensitive to a small decrease in intracellular pH (<0.2 pH units). Embryos cultured in media containing a weak acid (5,5-dimethyl-2,4-oxazolidinedione; DMO) formed blastocysts with decreased cell number and inner cell mass number, as well as increased apoptosis, even though blastocyst development and morphology were unchanged. Interestingly, the effects were similar regardless of whether the pH stress was present for a short-term 'acute' exposure (during the zygote to 2-cell, or 2-cell to 8-cell division) or an extended 'chronic' period of time (continually from the zygote to the blastocyst stage). Exposure to DMO during the first cleavage division did not alter implantation; however, fetal weight and crown-rump length were significantly decreased (P<0.05). In contrast, continuous exposure to DMO throughout preimplantation development reduced not only implantation but also fetal weight and crown-rump length. This study highlights the importance of correct intracellular pH and demonstrates that slight deviations can significantly impact embryo development and viability.


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